Validated Multikilogram Synthetic Route: Yield and Scalability Evidence for Industrial Procurement of CAS 194032-32-1
A validated synthetic route for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established specifically for multikilogram production, using intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol derived from commercially available (S)-2-aminopropan-1-ol [1]. This represents the only published, scalable, stereocontrolled synthesis for this specific enantiomer [2]. In contrast, alternative chiral 1,4-diazepane syntheses often rely on chiral resolution, which inherently sacrifices up to 50% of the material as the undesired enantiomer [3].
| Evidence Dimension | Synthesis Scalability |
|---|---|
| Target Compound Data | Validated multikilogram production capability via stereocontrolled intramolecular Fukuyama-Mitsunobu cyclization from (S)-2-aminopropan-1-ol |
| Comparator Or Baseline | Alternative chiral 1,4-diazepane syntheses using racemic resolution |
| Quantified Difference | Up to 50% yield loss avoided by using stereocontrolled synthesis rather than resolution; quantitative yield data not disclosed in open literature |
| Conditions | Commercial manufacturing context; multikilogram scale |
Why This Matters
This validated scalable route reduces procurement risk for industrial users requiring kilogram quantities for API manufacturing or preclinical development.
- [1] Geden, J. V., et al. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho-Kinase Inhibitor K-115. Synthesis, 2012, 44(20), 3171-3178. View Source
- [2] Geden, J. V., et al. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho-Kinase Inhibitor K-115. Request PDF via ResearchGate. View Source
- [3] Gao, Y.; et al. Enantioselective Synthesis of Chiral 1,4-Diazepanes via Palladium-Catalyzed Asymmetric Allylic Alkylation. European Journal of Organic Chemistry, 2020, 2020(15), 2210-2216. View Source
